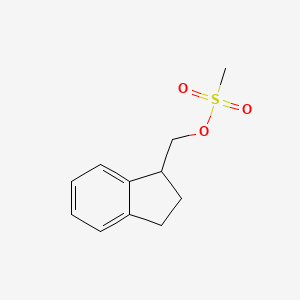
2,3-dihydro-1H-inden-1-ylmethyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1H-inden-1-ylmethyl methanesulfonate is an organic compound with the molecular formula C11H14O3S and a molecular weight of 226.29 g/mol. This compound is known for its unique structure, which includes an indene moiety and a methanesulfonate group. It is primarily used in research and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-inden-1-ylmethyl methanesulfonate typically involves the reaction of 2,3-dihydro-1H-inden-1-ylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
2,3-dihydro-1H-inden-1-ylmethanol+methanesulfonyl chloride→2,3-dihydro-1H-inden-1-ylmethyl methanesulfonate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-inden-1-ylmethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation: The indene moiety can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form 2,3-dihydro-1H-inden-1-ylmethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include 2,3-dihydro-1H-inden-1-ylmethyl derivatives of the nucleophiles used.
Oxidation: Products include 2,3-dihydro-1H-inden-1-one or 2,3-dihydro-1H-inden-1-carboxylic acid.
Reduction: The major product is 2,3-dihydro-1H-inden-1-ylmethanol.
Scientific Research Applications
2,3-Dihydro-1H-inden-1-ylmethyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-inden-1-ylmethyl methanesulfonate involves its reactivity as an electrophile due to the presence of the methanesulfonate group. This makes it a suitable substrate for nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The indene moiety can also participate in various redox reactions, contributing to its versatility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-ylmethanol: This compound is a precursor in the synthesis of 2,3-dihydro-1H-inden-1-ylmethyl methanesulfonate and shares similar structural features.
1-Indanol: Another related compound with a hydroxyl group instead of the methanesulfonate group.
Indene: The parent hydrocarbon from which the indene moiety is derived.
Uniqueness
This compound is unique due to the presence of the methanesulfonate group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2,3-dihydro-1H-inden-1-ylmethyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-15(12,13)14-8-10-7-6-9-4-2-3-5-11(9)10/h2-5,10H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGQBHMUTKYQIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
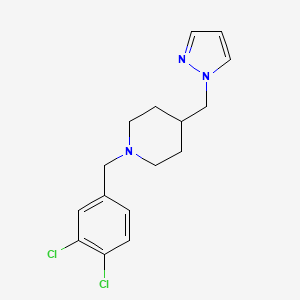
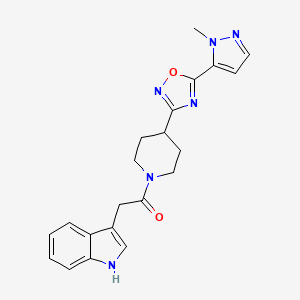
![7-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2567793.png)
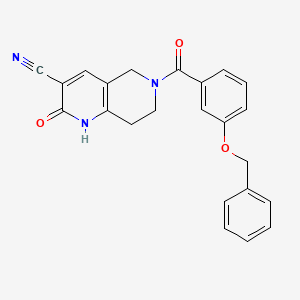
![N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-furohydrazide](/img/structure/B2567797.png)

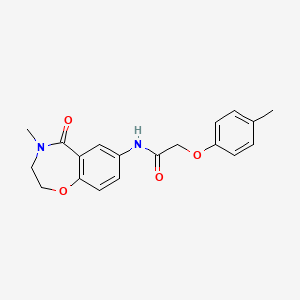
![N-methyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2567804.png)
![3-({4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione](/img/structure/B2567805.png)
![N-[cyano(2-fluorophenyl)methyl]-3-[(2-nitrophenyl)amino]propanamide](/img/structure/B2567806.png)
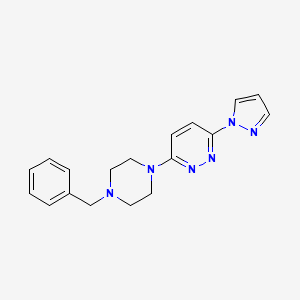
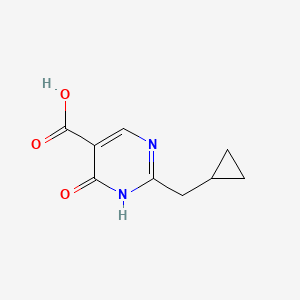
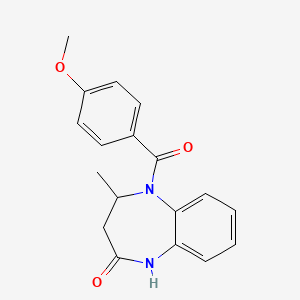
![2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2567812.png)
